molecular formula C25H23N5O5 B2368547 (E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 900013-28-7

(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No. B2368547
CAS RN: 900013-28-7
M. Wt: 473.489
InChI Key: PNQFINJASCTOHM-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of 1H-imidazo[2,1-f]purine-2,4-dione . These types of compounds have been synthesized in an attempt to discover a new class of psychotropic agents .

Scientific Research Applications

Receptor Affinity and Molecular Studies

Compounds similar to the queried chemical structure, particularly those with a purine-2,4-dione or purine-2,4,8-trione nucleus, have been studied for their affinity for serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, exhibit a range of receptor activities. Some have been identified as potent ligands for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors, with additional affinity for dopamine D2 receptors. Preliminary pharmacological studies suggest potential applications in treating anxiety and depression (Zagórska et al., 2015).

Dual-Target Directed Ligands

Similar compounds have been designed as dual-target-directed ligands, combining adenosine receptor antagonistic activity with inhibition of monoamine oxidase B (MAO-B). This research has led to the development of compounds showing promise for neurodegenerative diseases, particularly Parkinson's disease, by providing symptomatic relief as well as potentially disease-modifying effects (Załuski et al., 2019).

Synthesis and Pharmacological Evaluation

Research into the synthesis of derivatives and their pharmacological evaluation has revealed that certain N-8-arylpiperazinylpropyl derivatives exhibit potent ligands for 5-HT(1A) receptors. These derivatives have demonstrated anxiolytic-like and antidepressant-like activity in preclinical studies, suggesting their potential use in mental health treatments (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity

Studies on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have examined their receptor affinity and inhibitory potencies for enzymes like phosphodiesterases PDE4B1 and PDE10A. These studies aid in understanding the structure-activity relationships essential for receptor and enzyme activity, potentially contributing to the development of drugs targeting specific neurological disorders (Zagórska et al., 2016).

Antiviral Activity

Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has identified compounds with selective inhibitory effects on the replication of ortho- and paramyxoviruses. These findings indicate the potential of such compounds in the development of new antiviral drugs (Golankiewicz et al., 1995).

properties

IUPAC Name

(8E)-6-benzyl-8-[(3,4-dimethoxyphenyl)methylidene]-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-27-21-20(23(32)28(2)25(27)33)30-17(12-16-10-11-18(34-3)19(13-16)35-4)22(31)29(24(30)26-21)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQFINJASCTOHM-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC(=C(C=C4)OC)OC)C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC(=C(C=C4)OC)OC)/C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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